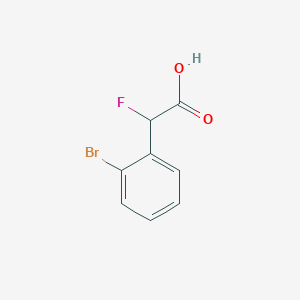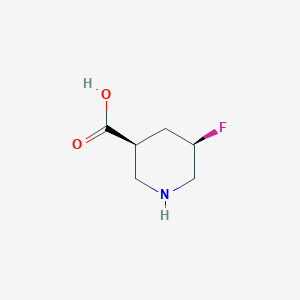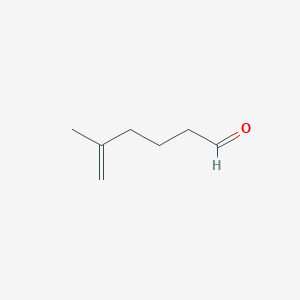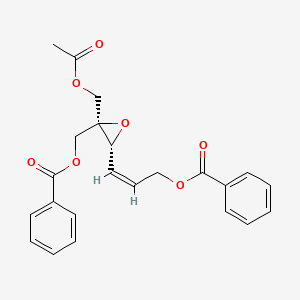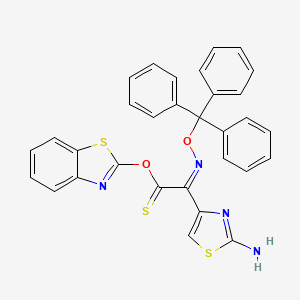
Dianhydro Idarubicinaglycone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dianhydro Idarubicinaglycone: is a chemical compound with the molecular formula C20H12O5 and a molecular weight of 332.3 g/mol . It is also known by its chemical name 8-Acetyl-6,11-dihydroxytetracene-5,12-dione . This compound is a derivative of idarubicin, an anthracycline antineoplastic agent used in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dianhydro Idarubicinaglycone involves multiple steps, starting from the precursor compounds. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the compound. The exact methods used in industrial production are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions: Dianhydro Idarubicinaglycone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction may yield hydroquinones .
Applications De Recherche Scientifique
Chemistry: In chemistry, Dianhydro Idarubicinaglycone is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds .
Biology: In biological research, this compound is used to study the mechanisms of action of anthracycline derivatives and their effects on cellular processes .
Medicine: In medicine, this compound is studied for its potential antineoplastic properties and its role in the development of new cancer therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs, particularly those related to cancer treatment .
Mécanisme D'action
Dianhydro Idarubicinaglycone exerts its effects by intercalating into DNA, thereby disrupting the replication and transcription processes. It also inhibits the enzyme topoisomerase II, which is essential for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death .
Comparaison Avec Des Composés Similaires
Idarubicin: An anthracycline antineoplastic agent with a similar structure but different functional groups.
Daunorubicin: Another anthracycline with similar antineoplastic properties.
Doxorubicin: A widely used anthracycline with a different mechanism of action.
Uniqueness: Dianhydro Idarubicinaglycone is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H12O5 |
|---|---|
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-acetyl-6,11-dihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C20H12O5/c1-9(21)10-6-7-13-14(8-10)20(25)16-15(19(13)24)17(22)11-4-2-3-5-12(11)18(16)23/h2-8,22-23H,1H3 |
Clé InChI |
NLLXTPKSAWMWCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



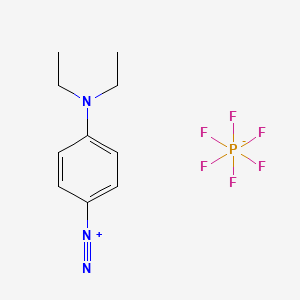
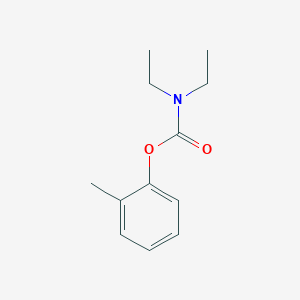
![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)

